molecular formula C14H17NO B3286936 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one CAS No. 833458-92-7

3-Benzyl-3-azabicyclo[3.2.1]octan-6-one

Cat. No.: B3286936
CAS No.: 833458-92-7
M. Wt: 215.29 g/mol
InChI Key: YMWCPRJSIYTHOZ-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.2.1]octan-6-one is a bicyclic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the enantioselective reduction of bicyclic ketones to the corresponding 6-substituted 6-azabicyclo[3.2.1]octan-3α-ols and -3β-ols . Another method involves the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines, followed by reduction with lithium aluminium hydride to yield amino alcohols .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of enantioselective synthesis and reduction reactions are likely employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield amino alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amino alcohols, ketones, and substituted bicyclic structures .

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.2.1]octan-6-one has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and is used in the study of stereoselective reactions.

    Biology: The compound’s structure is similar to that of natural alkaloids, making it useful in the study of biological processes and drug development.

    Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as a precursor for pharmaceuticals.

    Industry: The compound is used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-12-6-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWCPRJSIYTHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733162
Record name 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833458-92-7
Record name 3-Benzyl-3-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-benzyl-3-aza-bicyclo[3.2.1]octan-6-ol (8 mmol) in anhydrous dichloromethane at 0° C. under nitrogen was treated with of N-methyl morpholine N-oxide (12 mmol), 1 weight equivalent of oven dried 4 angstrom sieves and TPAP (tetrapropylammonium perruthenate) (0.2 mmol). The reaction mixture was stirred for 30 min. at 0° C. then allowed to warm to room temperature with stirring for an additional 1 h. The reaction was filtered through a plug of silica gel and eluted with ethyl acetate then striped to an oil. Purification by silica gel chromatography eluted with 15% ethyl acetate/hexanes produced an oil (7.7 mmol). APCl MS m/z 216.2 (M+H)+.
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.2 mmol
Type
catalyst
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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